2-Benzylbutanal

Catalog No.
S14558201
CAS No.
24569-60-6
M.F
C11H14O
M. Wt
162.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylbutanal

CAS Number

24569-60-6

Product Name

2-Benzylbutanal

IUPAC Name

2-benzylbutanal

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

InChI

InChI=1S/C11H14O/c1-2-10(9-12)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3

InChI Key

ROPNSYBZOVTZBB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC1=CC=CC=C1)C=O

2-Benzylbutanal, also known as 2-phenylbutanal, is an organic compound with the molecular formula C11H14OC_{11}H_{14}O. It features a butanal backbone with a benzyl group attached to the second carbon atom. The compound is characterized by its aldehyde functional group, which contributes to its reactivity and potential applications in various fields, including fragrance and flavor industries. Its structure can be represented as follows:

Structure C6H5CH2CH(C2H5)CHO\text{Structure }\text{C}_6\text{H}_5\text{CH}_2\text{CH}(\text{C}_2\text{H}_5)\text{CHO}

This compound is of interest due to its unique properties and versatility in

Typical of aldehydes, including:

  • Nucleophilic Addition Reactions: The carbonyl carbon of the aldehyde is susceptible to nucleophilic attack, leading to the formation of alcohols upon reduction.
  • Oxidation: It can be oxidized to form the corresponding carboxylic acid, 2-benzylbutanoic acid.
  • Condensation Reactions: Under appropriate conditions, it can undergo condensation with amines or alcohols to form imines or acetals, respectively.

These reactions highlight its reactivity and potential for further functionalization.

The synthesis of 2-benzylbutanal can be achieved through various methods:

  • Hydroformylation: This involves the reaction of 1-phenylpropene with carbon monoxide and hydrogen in the presence of a catalyst (often rhodium or cobalt) to yield 3-benzylbutanal as an intermediate, which can then be converted into 2-benzylbutanal through further reactions involving formaldehyde .
  • Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with butanal under basic conditions, followed by dehydration to form the desired product.
  • Reduction of Benzylbutyric Acid: The reduction of benzylbutyric acid using reducing agents like lithium aluminum hydride can also yield 2-benzylbutanal.

These methods illustrate the compound's synthetic versatility.

2-Benzylbutanal finds applications primarily in:

  • Fragrance Industry: It is used as a fragrance component due to its pleasant aroma.
  • Flavoring Agents: The compound is utilized in food products for flavor enhancement.
  • Chemical Intermediates: It serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals.

These applications underscore its importance in both consumer products and industrial processes.

Several compounds share structural similarities with 2-benzylbutanal. Here are some notable examples:

Compound NameStructureUnique Features
BenzaldehydeC₆H₅CHOSimple aromatic aldehyde
ButyraldehydeCH₃(CH₂)₂CHOAliphatic aldehyde without aromatic ring
3-BenzylbutanalC₆H₅CH₂CH₂CHOIsomeric form with different carbon chain
4-Phenylbutyric AcidC₆H₅CH₂CH₂COOHContains a carboxylic acid group

Uniqueness of 2-Benzylbutanal

What sets 2-benzylbutanal apart from these similar compounds is its specific arrangement of functional groups that allows for distinct reactivity patterns and applications in flavoring and fragrance industries. Its unique combination of an aldehyde functionality with a phenyl group provides it with properties that are advantageous for both synthetic chemistry and practical applications in consumer products.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

162.104465066 g/mol

Monoisotopic Mass

162.104465066 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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